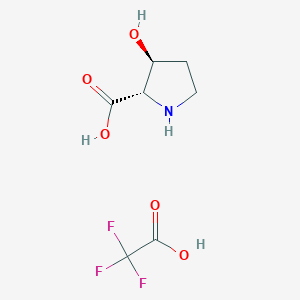

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

描述

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (CAS: 4298-08-2) is a non-proteinogenic cyclic amino acid derivative characterized by a hydroxyl group at the 3-position and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,3S) is critical for biological activity and synthetic applications. The trifluoroacetic acid (TFA) component often serves as a counterion in salt formulations or as a reagent in purification processes, particularly in peptide synthesis due to its strong acidity and volatility .

属性

CAS 编号 |

1788054-78-3 |

|---|---|

分子式 |

C7H10F3NO5 |

分子量 |

245.154 |

IUPAC 名称 |

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |

InChI 键 |

JPFWVYBLNMYLMA-MMALYQPHSA-N |

SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |

溶解度 |

not available |

产品来源 |

United States |

科学研究应用

This compound is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.

相似化合物的比较

Key Properties

- Molecular formula: C₅H₉NO₃

- Molecular weight : 131.13 g/mol

- Storage : 2–8°C in dark, inert atmosphere

- Melting point : 235°C

- Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Related Compounds

Structural Analogues with Substituted Pyrrolidine Cores

The following compounds share the pyrrolidine-carboxylic acid scaffold but differ in substituents, stereochemistry, or counterions:

生物活性

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound notable for its unique pyrrolidine structure, which incorporates a hydroxyl and a carboxylic acid functional group. This compound is gaining attention in medicinal chemistry and biochemistry due to its potential biological activities and therapeutic applications.

Antioxidant Properties

Research indicates that (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid exhibits significant antioxidant activity. It has been shown to neutralize free radicals and reduce oxidative stress in cellular environments, which is crucial for protecting cells from damage associated with various diseases .

Anticoagulant Activity

The compound may influence the coagulation cascade, suggesting its potential as a therapeutic agent in managing blood clotting disorders. Studies have indicated that it could modulate factors involved in hemostasis, thereby serving as a candidate for anticoagulant therapies .

Antimicrobial Effects

Preliminary studies suggest that (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid possesses antimicrobial properties, particularly against certain bacterial strains. This indicates its potential utility in pharmaceutical applications targeting infections caused by resistant bacteria .

The biological activities of this compound are mediated through various biochemical pathways:

- Enzymatic Reactions : The compound's structural properties allow it to interact with enzymes involved in metabolic pathways, enhancing or inhibiting their activity.

- Radical Scavenging : Its hydroxyl group plays a critical role in scavenging reactive oxygen species (ROS), contributing to its antioxidant capabilities .

Case Studies

- Antioxidant Activity Evaluation : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, showing promise as a protective agent against oxidative damage in cellular models .

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects on specific Gram-positive bacteria, indicating its potential role as an antimicrobial agent .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid | Structure | Antioxidant, Anticoagulant, Antimicrobial |

| 5-Fluorobenzimidazole Derivative | - | Anticancer |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid | - | Antimicrobial against resistant strains |

Synthesis Methods

The synthesis of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid can be achieved through several methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。